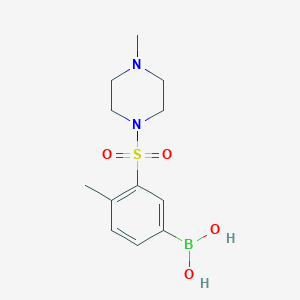![molecular formula C14H20ClNS B1531469 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride CAS No. 1221792-77-3](/img/structure/B1531469.png)
8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride
Overview
Description
8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C14H20ClNS and its molecular weight is 269.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
One significant application of derivatives of 8-Phenyl-1-thia-4-azaspiro[4.5]decane is in anticancer research. The synthesis and evaluation of these derivatives have shown moderate to high inhibition activities against several cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017). This highlights the compound's potential as a lead in the development of new anticancer agents.
Antiviral Activity
Another crucial application is in antiviral research. Specific derivatives have shown effectiveness against human coronavirus and influenza virus, suggesting a promising avenue for developing antiviral drugs. Notably, certain compounds inhibited human coronavirus 229E replication, showcasing the chemical structure's versatility in drug development against viral infections (Apaydın et al., 2019).
Neuropharmacological Properties
Research has also explored the neuropharmacological properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane derivatives. The selective antagonism of the D subtype of alpha 1-adrenoceptors by BMY 7378 (a derivative) indicates potential applications in neurological and psychiatric disorders, offering insights into the receptor subtype's role in such conditions (Goetz et al., 1995).
Anticonvulsant Activity
The compound's derivatives have also been evaluated for their anticonvulsant and neurotoxic properties. This research contributes to understanding the structural requirements for anticonvulsant activity, with some derivatives displaying promising results in preclinical models (Obniska et al., 2006).
Radioprotective Properties
Lastly, derivatives of 8-Phenyl-1-thia-4-azaspiro[4.5]decane have been investigated for their potential radioprotective properties, offering a novel approach to protecting against radiation-induced damage. This research suggests the compound's utility in enhancing the therapeutic index of radiation therapy (Shapiro et al., 1968).
Properties
IUPAC Name |
8-phenyl-1-thia-4-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-14;/h1-5,13,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQWRQHWXGSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)
![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)
![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)


![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)


![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)
